molecular formula C12H23NO4 B14485030 Diethyl [1-(dimethylamino)propan-2-yl]propanedioate CAS No. 63673-88-1

Diethyl [1-(dimethylamino)propan-2-yl]propanedioate

Cat. No.: B14485030
CAS No.: 63673-88-1
M. Wt: 245.32 g/mol
InChI Key: RKWJRCMDBOPRSR-UHFFFAOYSA-N
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Description

Diethyl [1-(dimethylamino)propan-2-yl]propanedioate is a chemical compound with the molecular formula C9H17NO4. It is also known as diethyl 2-(dimethylamino)malonate. This compound is of interest due to its unique structure, which includes both ester and amine functional groups, making it versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [1-(dimethylamino)propan-2-yl]propanedioate can be synthesized through the alkylation of diethyl malonate with dimethylaminoisopropanol. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then reacts with dimethylaminoisopropanol to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(dimethylamino)propan-2-yl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Solvents: Ethanol, methanol, dichloromethane

    Acids: Hydrochloric acid, sulfuric acid

Major Products

    Alkylated Malonates: Formed through alkylation reactions

    Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions

Mechanism of Action

The mechanism of action of diethyl [1-(dimethylamino)propan-2-yl]propanedioate involves its ability to act as a nucleophile due to the presence of the dimethylamino group. This nucleophilicity allows it to participate in various substitution and addition reactions. The ester groups also make it susceptible to hydrolysis and decarboxylation, leading to the formation of carboxylic acids and other derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [1-(dimethylamino)propan-2-yl]propanedioate is unique due to the presence of both ester and dimethylamino groups, allowing it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable compound in synthetic organic chemistry and various industrial applications .

Properties

CAS No.

63673-88-1

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

diethyl 2-[1-(dimethylamino)propan-2-yl]propanedioate

InChI

InChI=1S/C12H23NO4/c1-6-16-11(14)10(12(15)17-7-2)9(3)8-13(4)5/h9-10H,6-8H2,1-5H3

InChI Key

RKWJRCMDBOPRSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)CN(C)C)C(=O)OCC

Origin of Product

United States

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